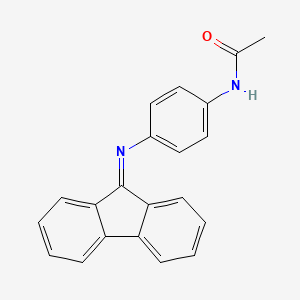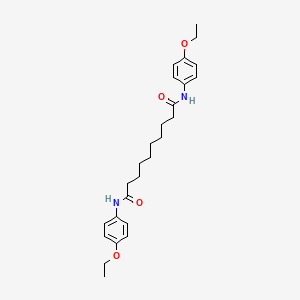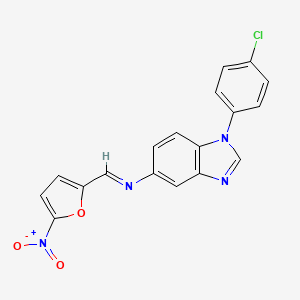![molecular formula C18H22O2 B15074591 (13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure. This compound is part of the steroid family, which is known for its significant roles in various biological processes. Steroids are characterized by their four-ring core structure, and this particular compound is no exception. Its intricate structure allows it to interact with various biological molecules, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core.
Hydroxylation: Introduction of the hydroxyl group at the 17th position.
Methylation: Addition of the methyl group at the 13th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to increase reaction efficiency and yield. The process is carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a ketone or aldehyde.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: Various substitution reactions can occur, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will typically produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one is used as a precursor in the synthesis of more complex steroidal compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential roles in cellular processes. Its interactions with various enzymes and receptors are of particular interest.
Medicine
Medically, this compound and its derivatives are explored for their potential therapeutic effects. They may be used in the development of drugs targeting specific hormonal pathways.
Industry
In the industrial sector, this compound is used in the production of various steroid-based products, including pharmaceuticals and performance-enhancing substances.
Mécanisme D'action
The mechanism of action of (13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The compound’s structure allows it to fit into the active sites of enzymes, influencing their activity and, consequently, the biochemical pathways they regulate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: Another steroid with a similar core structure but different functional groups.
Estradiol: A steroid hormone with a similar structure but different biological functions.
Cortisol: A steroid hormone involved in stress response, with a similar core structure.
Uniqueness
What sets (13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one apart is its specific arrangement of functional groups, which gives it unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H22O2 |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15?,16?,17-,18-/m0/s1 |
Clé InChI |
MEHHPFQKXOUFFV-FOIPXRHGSA-N |
SMILES isomérique |
C[C@]12C=CC3=C4CCC(=O)C=C4CCC3C1CC[C@@H]2O |
SMILES canonique |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)
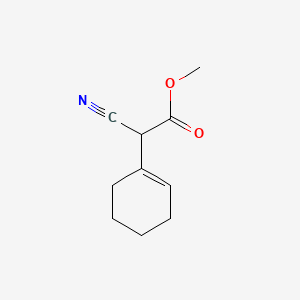
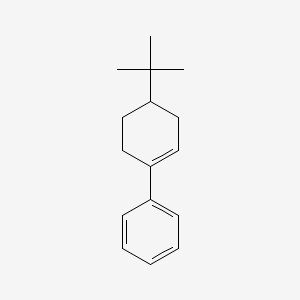
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)

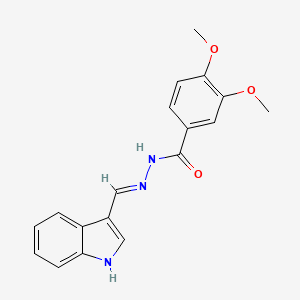
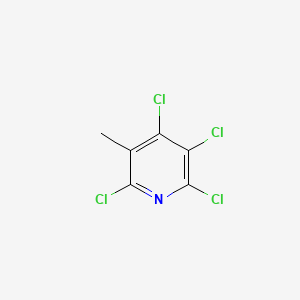

![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)


